molecular formula C10H9NO2 B1511566 4-(2-Methoxyphenyl)oxazole CAS No. 1126636-29-0

4-(2-Methoxyphenyl)oxazole

Cat. No.: B1511566
CAS No.: 1126636-29-0
M. Wt: 175.18 g/mol
InChI Key: ATWPVFSNULMMQD-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)oxazole is an organic compound characterized by a phenyl group attached to an oxazole ring, which itself is substituted with a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)oxazole typically involves the cyclization of 2-methoxybenzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate oxazolidine, which is then oxidized to form the oxazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)oxazole can undergo various chemical reactions, including:

  • Oxidation: The oxazole ring can be oxidized to form corresponding oxazolone derivatives.

  • Reduction: Reduction reactions can lead to the formation of 4-(2-Methoxyphenyl)oxazolidine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Oxazolone derivatives.

  • Reduction: 4-(2-Methoxyphenyl)oxazolidine.

  • Substitution: Halogenated oxazoles and hydroxylated derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)oxazole has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Methoxyphenyl)oxazole exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) of cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes and enzymes involved in cell wall synthesis.

  • Anticancer Activity: Inhibits key signaling pathways such as PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

  • 2-Phenyloxazole

  • 2-Methoxybenzoxazole

  • 4-Methoxyphenol (Mequinol)

  • 2-Methoxy-4-(2-propenyl)phenol (Eugenol)

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Properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWPVFSNULMMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744821
Record name 4-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126636-29-0
Record name 4-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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